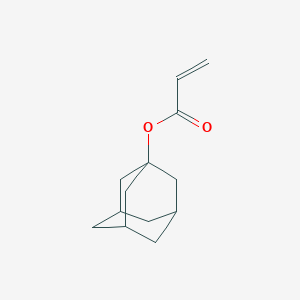

Adamantan-1-yl acrylate

Description

Properties

IUPAC Name |

1-adamantyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-2-12(14)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h2,9-11H,1,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPRWKJDGHSJMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80464368 | |

| Record name | 1-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121601-93-2 | |

| Record name | 1-ADAMANTYL ACRYLATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80464368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Adamantan-1-yl Acrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Adamantan-1-yl Acrylate from 1-Adamantanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Adamantan-1-yl acrylate from 1-adamantanol, a valuable monomer in the development of advanced polymers and materials. The bulky, rigid adamantyl group imparts unique properties such as high thermal stability and etch resistance to polymers, making it a critical component in photoresists for microlithography and other high-performance applications. This document details the most common and effective synthesis route, including a representative experimental protocol, quantitative data, and reaction mechanisms.

Primary Synthesis Route: Acylation with Acryloyl Chloride

The most direct and widely reported method for the synthesis of this compound is the esterification of 1-adamantanol with acryloyl chloride.[1] This reaction is typically carried out in the presence of a tertiary amine base, such as triethylamine, to neutralize the hydrochloric acid byproduct. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Scheme:

Caption: Overall reaction for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound from 1-adamantanol and acryloyl chloride. This protocol is based on general procedures for acylation reactions of alcohols.

Materials:

| Reagent/Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Purity |

| 1-Adamantanol | 152.25 | - | >98% |

| Acryloyl chloride | 90.51 | 1.114 | >97% |

| Triethylamine (TEA) | 101.19 | 0.726 | >99%, anhydrous |

| Dichloromethane (DCM) | 84.93 | 1.326 | Anhydrous |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated aqueous solution |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 1-adamantanol (1.0 eq) and anhydrous dichloromethane (DCM). The flask is cooled to 0 °C in an ice bath.

-

Addition of Base: Triethylamine (1.1 eq) is added to the stirred solution.

-

Addition of Acryloyl Chloride: Acryloyl chloride (1.1 eq) is dissolved in anhydrous DCM and added dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

The reaction mixture is filtered to remove the triethylamine hydrochloride precipitate.

-

The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data

The following table summarizes typical reaction parameters for the synthesis of this compound via the acryloyl chloride route. Please note that the yield is dependent on the specific reaction conditions and purification efficiency.

| Parameter | Value |

| Molar Ratio (1-Adamantanol:Acryloyl Chloride:TEA) | 1 : 1.1 : 1.1 |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2 - 6 hours |

| Typical Yield | 80-95% |

Reaction Mechanism and Experimental Workflow

Reaction Mechanism

The synthesis of this compound from 1-adamantanol and acryloyl chloride proceeds through a nucleophilic acyl substitution mechanism.

Caption: Nucleophilic acyl substitution mechanism.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Spectroscopic Characterization of Adamantan-1-yl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of adamantan-1-yl acrylate, a key monomer in the development of advanced polymers with applications in drug delivery, medical devices, and specialty materials. The unique, bulky, and rigid structure of the adamantyl group imparts desirable properties such as thermal stability and chemical resistance to the resulting polymers. Accurate spectroscopic characterization is paramount for quality control, reaction monitoring, and understanding the structure-property relationships of these materials.

This document details the expected spectroscopic data for this compound across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and subsequent spectroscopic analyses are provided to facilitate replication and further research.

Molecular Structure

The structural representation of this compound is crucial for understanding its chemical properties and interpreting spectroscopic data.

Caption: Molecular Structure of this compound

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. This data is compiled from typical values for adamantane derivatives and acrylate moieties.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.35 | dd | 1H | Hc (trans to C=O) |

| ~6.05 | dd | 1H | Ha + Hb (cis to C=O) |

| ~5.80 | dd | 1H | Ha + Hb (geminal) |

| ~2.15 | br s | 3H | Adamantyl-CH |

| ~1.70 | br s | 6H | Adamantyl-CH₂ |

| ~1.65 | br s | 6H | Adamantan-1-yl-CH₂ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the range of: J(c,b) ≈ 17.3 Hz, J(c,a) ≈ 1.5 Hz, J(b,a) ≈ 10.4 Hz.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~165.5 | C | C=O (Ester) |

| ~130.0 | CH | =CH (Acrylate) |

| ~128.5 | CH₂ | =CH₂ (Acrylate) |

| ~80.5 | C | C-O (Adamantyl) |

| ~41.0 | CH₂ | Adamantyl |

| ~36.0 | CH | Adamantyl |

| ~30.5 | CH₂ | Adamantyl |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: FTIR Spectroscopic Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2910 | Strong | C-H stretch (Adamantyl) |

| ~2850 | Strong | C-H stretch (Adamantyl) |

| ~1725 | Strong | C=O stretch (Ester) |

| ~1635 | Medium | C=C stretch (Alkenyl) |

| ~1450 | Medium | CH₂ bend (Adamantyl) |

| ~1190 | Strong | C-O stretch (Ester) |

| ~985 | Medium | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 206.13 | [M]⁺ (Molecular Ion) |

| 135.12 | [M - C₃H₃O₂]⁺ (Adamantyl cation) |

| 79.05 | [C₆H₇]⁺ |

| 55.02 | [C₃H₃O]⁺ (Acryloyl cation) |

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic characterization of this compound are provided below.

Synthesis of this compound

This protocol describes a general esterification reaction.

Materials:

-

1-Adamantanol

-

Acryloyl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a stirred solution of 1-adamantanol and triethylamine in anhydrous dichloromethane at 0 °C, add acryloyl chloride dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with the dropwise addition of water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

-

Prepare a sample by dissolving approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Process the spectra using appropriate software. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

FTIR Spectroscopy

-

Record the FTIR spectrum of a thin film of this compound on a sodium chloride plate or using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the spectrum over a range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Introduce a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.

-

Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Record the mass spectrum and identify the molecular ion peak and major fragment ions.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthesis and Characterization Workflow

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Adamantan-1-yl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of adamantan-1-yl acrylate. The unique structural features of the bulky, rigid adamantyl group combined with the reactive acrylate moiety make this molecule a significant building block in polymer chemistry and materials science. A thorough understanding of its spectral characteristics is crucial for quality control, reaction monitoring, and structural elucidation in various research and development applications.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the downfield signals of the acrylate vinyl protons and the upfield, complex signals of the adamantyl cage protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Hα (cis to C=O) | 6.37 | dd | Jαβ ≈ 17.4, Jαγ ≈ 1.4 | 1H |

| Hβ (trans to C=O) | 6.09 | dd | Jαβ ≈ 17.4, Jβγ ≈ 10.5 | 1H |

| Hγ (geminal) | 5.78 | dd | Jβγ ≈ 10.5, Jαγ ≈ 1.4 | 1H |

| Adamantyl -CH- | 2.08 | br s | - | 3H |

| Adamantyl -CH₂- | 1.94 | br d | - | 6H |

| Adamantyl -CH₂- | 1.72 | br q | - | 6H |

Note: The chemical shifts for the adamantyl protons are based on data from various 1-substituted adamantane derivatives.[1][2] The acrylate proton shifts and coupling constants are derived from data on similar acrylate esters.[3][4][5]

The three vinyl protons of the acrylate group (Hα, Hβ, Hγ) exhibit a characteristic AMX spin system. The trans-coupling constant (Jαβ) is the largest, typically around 17.4 Hz, while the cis-coupling (Jβγ) is smaller, around 10.5 Hz. The geminal coupling (Jαγ) is the smallest, at approximately 1.4 Hz.[3][4] The protons of the adamantyl cage overlap in a narrow region, often presenting as broad singlets or multiplets due to complex spin-spin coupling and conformational rigidity.[1][2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound will show distinct signals for the acrylate carbons and the carbons of the adamantane cage.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | 165.8 |

| =CH₂ | 130.1 |

| =CH | 128.6 |

| Quaternary Adamantyl C | 80.5 |

| Adamantyl -CH- | 45.4 |

| Adamantyl -CH₂- | 38.0 |

| Adamantyl -CH₂- | 36.5 |

| Adamantyl -CH- | 27.8 |

Note: The chemical shifts for the adamantyl carbons are based on data for 1-substituted adamantanes.[1][6] The acrylate carbon shifts are based on data for similar acrylate esters.[3]

The carbonyl carbon of the ester group is expected to appear significantly downfield. The quaternary carbon of the adamantyl cage directly attached to the oxygen atom will also be shifted downfield due to the electronegative oxygen. The high symmetry of the adamantane cage in unsubstituted adamantane is reduced upon substitution, leading to more complex spectra, though some equivalences may remain.[7]

Experimental Protocol for NMR Analysis

A standardized protocol is essential for obtaining high-quality, reproducible NMR data for adamantane derivatives.[7]

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent will depend on the sample's solubility.[7]

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[7]

NMR Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a proton frequency of 300 MHz or higher.[7]

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to a series of singlets, one for each unique carbon environment.[7]

-

To aid in the definitive assignment of proton and carbon signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed.[8]

Visualization of the NMR Analysis Workflow

The logical flow from sample preparation to final structural confirmation can be visualized as follows:

References

- 1. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]

- 3. hnl17_sln.html [ursula.chem.yale.edu]

- 4. Methyl acrylate(96-33-3) 1H NMR spectrum [chemicalbook.com]

- 5. Acrylic acid(79-10-7) 1H NMR spectrum [chemicalbook.com]

- 6. kbfi.ee [kbfi.ee]

- 7. benchchem.com [benchchem.com]

- 8. publications.iupac.org [publications.iupac.org]

A Technical Guide to the Thermal Properties of Poly(adamantan-1-yl acrylate)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(adamantan-1-yl acrylate) (PAdA) is a unique polymer distinguished by the presence of a bulky, rigid adamantyl pendant group. This structural feature imparts exceptional thermal properties, making it a material of significant interest in applications demanding high thermal stability, such as in advanced drug delivery systems, high-performance coatings, and specialty materials in medical devices. This technical guide provides an in-depth overview of the core thermal characteristics of PAdA, including its glass transition temperature, thermal decomposition behavior, and a comparative analysis with other common polyacrylates. Detailed experimental protocols for the characterization of these properties are also presented.

Core Thermal Properties

The incorporation of the adamantyl moiety into the acrylate polymer backbone significantly enhances its thermal stability. This is primarily due to the rigid, three-dimensional structure of the adamantyl group, which restricts the rotational motion of the polymer chains, thus requiring higher energy for thermal transitions and decomposition.

Quantitative Data Summary

The key thermal properties of poly(this compound) are summarized in the table below, alongside a comparison with its methacrylate analogue and other common polyacrylates for contextual understanding.

| Polymer | Glass Transition Temperature (Tg) (°C) | Thermal Decomposition Temperature (Td) (°C) | Coefficient of Thermal Expansion (CTE) (10-4 K-1) |

| Poly(this compound) (PAdA) | 133 [1] | 376 [1] | Not readily available in cited literature; typically 0.6-2.3 for thermoplastics[2] |

| Poly(1-adamantyl methacrylate) (PAdMA) | 220[3] | >340[4] | Not readily available in cited literature |

| Poly(methyl acrylate) (PMA) | ~10 | ~350 | ~2.0 |

| Poly(ethyl acrylate) (PEA) | -24 to -8 | Not explicitly found | ~2.2 |

| Poly(butyl acrylate) (PBA) | ~-50 | Decomposes in stages | ~2.3 |

Experimental Protocols

The characterization of the thermal properties of poly(this compound) is primarily conducted using Differential Scanning Calorimetry (DSC) for determining the glass transition temperature and Thermogravimetric Analysis (TGA) for assessing thermal stability and decomposition. While specific protocols for PAdA are not extensively detailed in the public domain, the following are representative methodologies based on standard practices for polymer analysis.

Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg) Determination

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The glass transition is observed as a step-like change in the heat flow curve.

-

Instrumentation: A differential scanning calorimeter (e.g., TA Instruments Q100 or similar).[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(this compound) sample into an aluminum DSC pan.

-

Seal the pan hermetically to ensure good thermal contact and prevent any loss of volatile components.

-

-

Measurement Conditions:

-

Place the sample pan and an empty, sealed reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation.

-

Equilibrate the sample at a temperature well below the expected Tg (e.g., 30 °C).

-

Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the Tg (e.g., 180 °C).[3]

-

Cool the sample back to the starting temperature at the same rate.

-

Perform a second heating scan under the same conditions. The Tg is determined from the second heating scan to erase any prior thermal history of the polymer.

-

-

Data Analysis: The glass transition temperature is determined from the midpoint of the step transition in the heat flow versus temperature plot from the second heating scan.

Thermogravimetric Analysis (TGA) for Thermal Decomposition (Td) Characterization

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset and maximum rate of decomposition.

-

Instrumentation: A thermogravimetric analyzer.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the poly(this compound) sample into a ceramic or platinum TGA pan.

-

-

Measurement Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert atmosphere, such as nitrogen, at a typical flow rate of 20-50 mL/min to prevent oxidation.

-

Heat the sample from ambient temperature to a temperature well above its decomposition point (e.g., 600 °C) at a constant heating rate, for instance, 10 °C/min or 20 K/min.[5]

-

-

Data Analysis:

-

The TGA thermogram plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

-

The onset of decomposition is often reported as the temperature at which a certain percentage of weight loss (e.g., 5% or 10%) occurs.

-

The temperature of maximum decomposition rate is determined from the peak of the derivative of the TGA curve (DTG curve).

-

Visualizations

Experimental Workflows

Relationship between Adamantyl Group and Thermal Stability

Conclusion

Poly(this compound) exhibits superior thermal properties compared to conventional polyacrylates, characterized by a significantly higher glass transition temperature and excellent thermal stability. These attributes are directly linked to the rigid and bulky nature of the adamantyl side group, which hinders polymer chain mobility. The data and protocols presented in this guide underscore the potential of PAdA for applications where thermal resilience is a critical performance parameter. Further research into the coefficient of thermal expansion and the development of more detailed, standardized testing protocols for this specific polymer will be beneficial for its broader application in demanding technological fields.

References

The Influence of Adamantane on the Glass Transition Temperature of Polymers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the bulky and rigid adamantane cage structure into polymers has profound effects on their thermal and mechanical properties. A key parameter significantly influenced is the glass transition temperature (Tg), the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This technical guide provides an in-depth analysis of the glass transition temperature of adamantane-containing polymers, summarizing key quantitative data, detailing experimental protocols for its determination, and illustrating the underlying principles through logical and experimental workflow diagrams. Understanding and controlling the Tg of these unique polymers is critical for their application in high-performance materials and advanced drug delivery systems.[1][2][3][4]

The Role of Adamantane in Elevating Glass Transition Temperature

The introduction of adamantane moieties into a polymer's architecture, either as a pendant group or as part of the main chain, consistently leads to a significant increase in its glass transition temperature.[1][2][4] This phenomenon is primarily attributed to the restriction of polymer chain mobility by the voluminous and sterically hindering adamantane cage.[1] The rigid, three-dimensional structure of adamantane introduces significant steric hindrance, which impedes the segmental motion of the polymer chains that is necessary for the transition from the glassy to the rubbery state.[5][6][7] Consequently, more thermal energy is required to induce this movement, resulting in a higher Tg.

This enhancement in thermal stability makes adamantane-containing polymers attractive for applications requiring robust performance at elevated temperatures, such as in the aerospace, automotive, and electronics industries.[1] Furthermore, in the realm of drug delivery, a higher Tg can be beneficial for the stability of amorphous solid dispersions, preventing drug crystallization and ensuring consistent release profiles.[8][9]

Quantitative Data on Glass Transition Temperatures

The following tables summarize the glass transition temperatures of various adamantane-containing polymers, showcasing the significant impact of the adamantane moiety.

Table 1: Glass Transition Temperatures of Adamantane-Containing (Meth)Acrylates and Polystyrenes

| Polymer | Glass Transition Temperature (Tg) in °C | Reference |

| Poly(1-adamantyl methacrylate) | 203 | [10] |

| Poly(1-adamantyl methacrylate) | 220 | [11] |

| Poly(1-adamantyl methacrylate) | 195 | [12] |

| Poly(1-adamantyl methacrylate) | Ranging from 183 to 243 (depending on tacticity) | [13] |

| Poly(4-(1-adamantyl)phenyl methacrylate) | 253 | [14] |

| Poly(N-(1-adamantyl)-N-4-vinylbenzylideneamine) | 257 | [15][16] |

| Poly(N-(2-adamantyl)-N-4-vinylbenzylideneamine) | 209 | [15][16] |

| Random copolymers of N-(1-adamantyl)-N-4-vinylbenzylideneamine and styrene | 100 - 230 (dependent on comonomer ratio) | [15] |

| Poly(1-adamantyl 4-vinylphenyl ketone) | 193 | [16] |

Table 2: Glass Transition Temperatures of Other Adamantane-Containing Polymers

| Polymer Type | Specific Polymer | Glass Transition Temperature (Tg) in °C | Reference |

| Polysulfone | Adamantane-based polysulfone | up to 235 | [17] |

| Polyurethane | High adamantane-containing polyurethane | 40 - 60 | [18] |

Experimental Protocols

The determination of the glass transition temperature of adamantane-containing polymers is primarily accomplished through thermal analysis techniques, with Differential Scanning Calorimetry (DSC) being the most common method.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a polymer sample and a reference as a function of temperature. At the glass transition, there is a change in the heat capacity of the polymer, which is observed as a step-like transition in the DSC thermogram.[17][19]

Typical Experimental Procedure:

-

Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan.

-

Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.[11][12]

-

Thermal Program:

-

First Heating Scan: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature above its expected Tg and melting point (if any) to erase its previous thermal history.[10][11][12]

-

Cooling Scan: The sample is then cooled at a controlled rate to a temperature well below the Tg.

-

Second Heating Scan: A second heating scan is performed at the same heating rate as the first. The Tg is determined from this second heating scan to ensure a consistent thermal history.[10][11]

-

-

Data Analysis: The glass transition temperature is typically determined as the midpoint of the step change in the heat flow curve.[19]

Dynamic Mechanical Analysis (DMA)

Principle: DMA is a highly sensitive technique that measures the mechanical properties of a material as a function of temperature, time, and frequency.[20][21] It applies an oscillating force to the sample and measures the resulting displacement. The storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are determined. The peak of the loss modulus or the tan delta (E''/E') curve is often used to identify the glass transition temperature.[20]

Typical Experimental Procedure:

-

Sample Preparation: A rectangular or film specimen of the polymer with defined dimensions is prepared.

-

Instrument Setup: The sample is clamped in the DMA instrument.

-

Thermal Program: The temperature is ramped at a controlled rate (e.g., 2-5 °C/min) while the oscillatory force is applied at a fixed frequency (e.g., 1 Hz).[18]

-

Data Analysis: The glass transition is identified as the temperature at which a sharp decrease in the storage modulus and a peak in the loss modulus or tan delta occurs.

Visualizations

Logical Relationship Diagram

References

- 1. benchchem.com [benchchem.com]

- 2. "Adamantane-Containing Polymers" by Lon J. Mathias, Jennifer J. Jensen et al. [aquila.usm.edu]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fiveable.me [fiveable.me]

- 6. arsdcollege.ac.in [arsdcollege.ac.in]

- 7. Glass Transition Temperature (Tɡ): Definition, Significance and Factors Affecting [sciencedoze.com]

- 8. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

- 9. public.pensoft.net [public.pensoft.net]

- 10. polymersource.ca [polymersource.ca]

- 11. polymersource.ca [polymersource.ca]

- 12. polymersource.ca [polymersource.ca]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

- 18. Shape memory materials based on adamantane-containing polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]

- 20. m.youtube.com [m.youtube.com]

- 21. m.youtube.com [m.youtube.com]

Unveiling the Solubility and Dissolution Profile of Adamantan-1-yl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Adamantan-1-yl acrylate, a bulky, rigid cycloaliphatic monomer, is a critical building block in the synthesis of advanced polymers with unique properties. Its incorporation into polymer chains imparts significant thermal stability, enhanced mechanical strength, and distinct dissolution behaviors, making it a molecule of high interest in fields ranging from photoresists for microelectronics to specialty coatings and drug delivery systems. A thorough understanding of its fundamental solubility and dissolution characteristics is paramount for its effective application and for the rational design of new materials.

This technical guide provides a comprehensive overview of the known solubility properties of this compound and details robust experimental protocols for the precise determination of its solubility and dissolution rate. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide equips researchers with the necessary methodologies to generate this critical data in-house.

Core Properties and Qualitative Solubility

This compound (CAS RN: 121601-93-2) presents as a white to almost white crystalline powder.[1][2] Its molecular structure, characterized by the voluminous, hydrophobic adamantyl group linked to a polymerizable acrylate moiety, dictates its solubility profile.

Published data and supplier information indicate a general solubility in certain organic solvents. However, a comprehensive, quantitative understanding of its solubility in a wide range of solvents is essential for its application in polymer synthesis and formulation. The hydrophobic nature of the adamantane cage structure is a primary determinant of its solubility characteristics.[3]

Quantitative Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in common organic solvents. The following table summarizes the available qualitative information. Researchers are encouraged to use the experimental protocols detailed in this guide to populate such a table with quantitative data for their specific solvent systems and temperature conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations / Citations |

| Methanol | Not Specified | Soluble | [1][2] |

| Methyl Ethyl Ketone (MEK) | Not Specified | Soluble | Implied by low turbidity in solution[3] |

| Tetrahydrofuran (THF) | Not Specified | Soluble | Implied by low turbidity in solution[3] |

| Water | Not Specified | Expected to be very low | Inferred from hydrophobic structure |

| Hexanes | Not Specified | Expected to be low | Inferred from polarity |

| Acetone | Not Specified | Data not available | |

| Toluene | Not Specified | Data not available | |

| N,N-Dimethylformamide (DMF) | Not Specified | Data not available |

Note: The lack of quantitative data underscores the necessity for experimental determination to support formulation and process development.

Experimental Protocols

To address the gap in quantitative data, the following sections provide detailed methodologies for determining the equilibrium solubility and intrinsic dissolution rate of this compound.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in a given solvent.

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (purity >98%)

-

Selected solvent (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed (e.g., 150 rpm) for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended, which should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.

References

- 1. Acrylate–methacrylate radical copolymerization kinetics of sparingly water-soluble monomers in polar and nonpolar solvents - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 121601-93-2 | TCI AMERICA [tcichemicals.com]

- 3. WO2011125630A1 - Adamantyl (meth)acrylate monomer and (meth)acrylic polymer that contains repeating units derived from the monomer - Google Patents [patents.google.com]

Unveiling the Structural and Physicochemical Landscape of Adamantan-1-yl Acrylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adamantan-1-yl acrylate is a bulky, rigid monomer increasingly utilized in polymer chemistry to impart unique thermal and mechanical properties to materials. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its physicochemical properties, synthesis, and polymerization behavior. While a definitive single-crystal X-ray structure of the monomer remains to be publicly reported, this document consolidates the existing knowledge to support further research and application development.

Physicochemical Properties

This compound is commercially available as a white to almost white crystalline powder.[1][2] Its bulky adamantane moiety significantly influences its physical characteristics and the properties of its corresponding polymer.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₈O₂ | |

| Molecular Weight | 206.28 g/mol | |

| Appearance | White to Almost white powder to crystal | [1] |

| Melting Point | 37.0 to 41.0 °C | [1] |

| Purity (GC) | >98.0% | [1] |

| CAS Number | 121601-93-2 | [1] |

| Synonyms | Acrylic Acid Adamantan-1-yl Ester, 1-Acryloyloxyadamantane | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the esterification of 1-adamantanol with acryloyl chloride. This reaction is generally carried out in the presence of a tertiary amine, which acts as a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound[7]

Materials:

-

1-Adamantanol

-

Acryloyl chloride

-

Tertiary amine (e.g., triethylamine)

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve 1-adamantanol and the tertiary amine in the anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture in an ice bath.

-

Add acryloyl chloride dropwise to the cooled solution with constant stirring.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for a specified period (e.g., 12-24 hours).

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography).

-

Upon completion, quench the reaction by adding water or a dilute aqueous acid solution.

-

Separate the organic layer and wash it sequentially with water, a dilute aqueous base solution (e.g., sodium bicarbonate), and brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter the mixture and remove the solvent from the filtrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Characterization:

The structure of the synthesized monomer can be confirmed using spectroscopic methods such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (¹H NMR) spectroscopy.[3]

Caption: Synthesis workflow for this compound.

Polymerization of this compound

Poly(1-adamantyl acrylate) (PAdA) exhibits high thermal stability, making it an attractive material for various applications. The polymerization of the monomer can be initiated through different methods, including photopolymerization and living anionic polymerization.

Photopolymerization

Photopolymerization of 1-adamantyl acrylate can be initiated by free radical photoinitiators upon exposure to UV light.[3] The incorporation of the bulky adamantyl group can reduce polymerization shrinkage.[3]

Living Anionic Polymerization

Living anionic polymerization of 1-adamantyl acrylate has been successfully achieved, allowing for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices.[4] This method also enables the creation of block copolymers, such as PAdA-b-PMMA (poly(methyl methacrylate)).[4]

Caption: Polymerization methods for this compound.

Thermal Properties of Poly(1-adamantyl acrylate)

The polymer derived from this compound, poly(1-adamantyl acrylate) (PAdA), is noted for its exceptional thermal stability compared to other acrylic polymers.[3][4]

| Property | Value | Reference |

| Glass Transition Temperature (Tg) | 133 °C | [4] |

| Decomposition Temperature (Td) | 376 °C | [4] |

Signaling Pathways and Biological Interactions

Currently, there is no specific information in the reviewed literature detailing signaling pathways directly involving the this compound monomer. Research on adamantane derivatives often focuses on their therapeutic potential due to their lipophilic nature, which can facilitate interactions with biological targets.[5] However, the primary application of this compound is in materials science.

Conclusion

This compound is a valuable monomer for the synthesis of polymers with enhanced thermal stability. While detailed crystallographic data for the monomer is not yet available, the existing information on its synthesis, physicochemical properties, and polymerization provides a solid foundation for its application in advanced materials development. Future research focusing on the single-crystal X-ray diffraction of the monomer would be beneficial to fully elucidate its solid-state structure and further inform its use in polymer design.

References

Purity Analysis of Synthesized Adamantan-1-yl Acrylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methods and protocols for the purity analysis of synthesized adamantan-1-yl acrylate. This bulky, alicyclic acrylate monomer is a valuable building block in the synthesis of specialty polymers with applications in drug delivery, biomaterials, and advanced coatings. Ensuring the purity of this monomer is critical for achieving the desired properties and performance of the final polymeric materials.

Introduction to this compound and its Synthesis

This compound is synthesized via the esterification of 1-adamantanol with acryloyl chloride in the presence of a base, typically a tertiary amine like triethylamine, to neutralize the hydrochloric acid byproduct. The bulky and rigid adamantyl group imparts unique properties to polymers, including high glass transition temperatures (Tg), enhanced thermal stability, and specific biological activities.

Due to the nature of the synthesis, several impurities can be present in the crude product. A thorough purity analysis is therefore essential to characterize the synthesized monomer and ensure it meets the stringent requirements for its intended applications.

Potential Impurities in Synthesized this compound

The primary impurities in the synthesis of this compound typically arise from unreacted starting materials and byproducts of the reaction. Understanding these potential impurities is crucial for developing appropriate analytical methods for their detection and quantification.

Table 1: Potential Impurities and Their Sources

| Impurity | Chemical Structure | Source |

| 1-Adamantanol | C₁₀H₁₆O | Unreacted starting material |

| Acrylic Acid | C₃H₄O₂ | Hydrolysis of acryloyl chloride |

| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | Byproduct from neutralization of HCl |

| Poly(this compound) | (C₁₃H₁₈O₂)n | Polymerization of the monomer during synthesis or storage |

| Di-adamantyl ether | C₂₀H₃₀O | Potential side reaction of 1-adamantanol |

Analytical Techniques for Purity Assessment

A multi-technique approach is recommended for the comprehensive purity analysis of this compound. Each technique provides unique information about the identity and quantity of the main component and its impurities.

Gas Chromatography (GC)

Gas chromatography, particularly with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), is a powerful technique for separating and quantifying volatile and thermally stable compounds. Commercial suppliers often use GC to specify a purity of >98.0% for this compound.[1][2][3]

Experimental Protocol: Gas Chromatography (GC-FID)

-

Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar or mid-polarity capillary column is suitable. A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector: Split/splitless injector. A split injection with a high split ratio (e.g., 50:1) is recommended to avoid column overloading.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Detector Temperature: 300 °C.

-

Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, a quantitative analysis using an internal or external standard is recommended.

Table 2: Representative GC-FID Data

| Compound | Retention Time (min) | Area % (Example) |

| Acrylic Acid | ~ 4.5 | 0.2 |

| 1-Adamantanol | ~ 9.8 | 0.8 |

| This compound | ~ 12.5 | 98.5 |

| Di-adamantyl ether | ~ 15.2 | 0.5 |

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is well-suited for the analysis of less volatile or thermally labile compounds. A reversed-phase HPLC method with UV detection is a common approach for analyzing acrylate esters.[4][5]

Experimental Protocol: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is typically used.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

Start with 50% B.

-

Linear gradient to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition or acetonitrile to a concentration of approximately 0.5 mg/mL.

-

Data Analysis: Purity is assessed by the area percentage of the main peak.

Table 3: Representative HPLC-UV Data

| Compound | Retention Time (min) |

| Acrylic Acid | ~ 3.1 |

| 1-Adamantanol | ~ 6.5 |

| This compound | ~ 11.2 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy (¹H and ¹³C) is an indispensable tool for the structural confirmation of the synthesized this compound and for the identification of impurities. The chemical shifts and coupling patterns provide detailed information about the molecular structure.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.

-

Data Acquisition:

-

¹H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise.

-

¹³C NMR: Proton-decoupled pulse sequence (e.g., PENDANT or DEPT) to distinguish between CH, CH₂, and CH₃ groups.

-

-

Data Analysis:

-

Confirm the presence of characteristic peaks for the adamantyl and acrylate moieties.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons, which can help in quantifying impurities if their signals are well-resolved.

-

Table 4: Representative ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Adamantyl Group | ||

| -CH- (bridgehead) | ~2.15 (br s) | ~35.5 |

| -CH₂- (bridge) | ~1.60-1.75 (m) | ~41.0, ~30.8 |

| -C-O- (bridgehead) | - | ~80.5 |

| Acrylate Group | ||

| =CH₂ (cis to C=O) | ~5.85 (dd) | ~128.5 |

| =CH₂ (trans to C=O) | ~6.35 (dd) | |

| -CH= (geminal to ester) | ~6.10 (dd) | ~130.0 |

| -C=O | - | ~165.0 |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It is particularly useful for confirming the formation of the ester linkage and the presence of the acrylate double bond.

Experimental Protocol: FTIR Spectroscopy

-

Instrumentation: FTIR spectrometer.

-

Sample Preparation:

-

Solid: Prepare a KBr pellet or use an attenuated total reflectance (ATR) accessory.

-

Liquid (if melted): A thin film between salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups.

Table 5: Representative FTIR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (adamantyl) | 2850-2950 | Stretching vibrations |

| C=O (ester) | ~1725 | Stretching vibration |

| C=C (acrylate) | ~1635 | Stretching vibration |

| C-O (ester) | ~1190 and ~1050 | Stretching vibrations |

| =C-H (acrylate) | ~985 and ~810 | Out-of-plane bending |

Workflow and Visualization

A systematic workflow ensures a thorough and efficient purity analysis of the synthesized this compound.

Logical Relationships of Impurities

The following diagram illustrates the logical relationships between the starting materials, the desired product, and the potential impurities.

Relevance to Signaling Pathways in Drug Development

Adamantane derivatives have been shown to possess a wide range of biological activities, including antiviral and anticancer effects. Some of these effects are mediated through the modulation of specific signaling pathways. For instance, adamantane-containing compounds have been reported to inhibit the Toll-like Receptor 4 (TLR4) signaling pathway. The TLR4 pathway is a key component of the innate immune system and its dysregulation is implicated in various inflammatory diseases and cancers. The incorporation of this compound into polymeric drug delivery systems could therefore offer a dual function: acting as a carrier and potentially modulating inflammatory responses through pathways like TLR4.

Conclusion

The purity of synthesized this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of purity and confirms the chemical identity of the monomer. The detailed protocols and data presented in this guide offer a robust framework for researchers to establish and validate their own analytical methods for this important building block. Furthermore, understanding the potential biological activity of the adamantane moiety, such as its interaction with signaling pathways, opens up new avenues for the rational design of advanced materials for drug delivery and other biomedical applications.

References

- 1. sahinlerkimya.com.tr [sahinlerkimya.com.tr]

- 2. This compound | 121601-93-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 3. This compound | 121601-93-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. e3s-conferences.org [e3s-conferences.org]

An In-depth Technical Guide on the Health and Safety Considerations for Adamantan-1-yl Acrylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety considerations for adamantan-1-yl acrylate, a key monomer in the development of advanced polymers and materials. Given the increasing use of adamantane derivatives in various scientific and industrial applications, a thorough understanding of their toxicological profile and safe handling procedures is paramount. This document summarizes available safety data, outlines relevant experimental protocols for toxicological assessment, and provides guidance for minimizing exposure risks in a research and development setting.

Toxicological Profile

While specific quantitative toxicological data for this compound is limited in publicly available literature, a hazard assessment can be informed by data from safety data sheets (SDS), the toxicological profiles of structurally similar acrylates, and general knowledge of adamantane derivatives. The adamantane moiety is known to increase lipophilicity, which may influence a compound's biological activity and toxicity.[1][2]

GHS Classification and Hazard Statements

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following primary hazards:

-

Skin Irritation: Causes skin irritation.

-

Eye Irritation: Causes serious eye irritation.

-

Respiratory Irritation: May cause respiratory irritation.

Quantitative Toxicological Data (Analogous Compounds)

| Parameter | Test Species | Route of Exposure | Value | Analogous Compound |

| Acute Oral Toxicity | Rat | Oral | LD50: 3,150 mg/kg | Butyl Acrylate |

| Rat | Oral | LD50: 1,120 mg/kg | Ethyl Acrylate | |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50: >2,000-3,024 mg/kg | Butyl Acrylate |

| Rabbit | Dermal | LD50: 1,800 mg/kg | Ethyl Acrylate | |

| Acute Inhalation Toxicity | Rat | Inhalation | LC50 (4 h): 1970 ppm | Butyl Acrylate |

| Rat | Inhalation | LC50 (4 h): 9.14 mg/l | Ethyl Acrylate |

Note: This table presents data for analogous compounds and should be used for estimation purposes only. Specific testing is required to determine the precise toxicological properties of this compound.

Safe Handling and Personal Protective Equipment (PPE)

Adherence to strict safety protocols is essential when working with this compound to minimize the risk of exposure and adverse health effects.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Ensure that safety showers and emergency eyewash stations are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Wear nitrile or neoprene gloves and a lab coat or other protective clothing to prevent skin contact. Contaminated clothing should be removed and laundered before reuse.

-

Respiratory Protection: If working outside of a fume hood or if dust or vapors are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices

-

Wash hands thoroughly with soap and water after handling the compound and before eating, drinking, or smoking.

-

Do not eat, drink, or smoke in laboratory areas where chemicals are handled.

First Aid Measures

In the event of exposure to this compound, the following first aid procedures should be followed immediately:

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Experimental Protocols for Toxicological Assessment

Standardized testing methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are crucial for accurately assessing the toxicological profile of chemical substances. The following are detailed summaries of key experimental protocols relevant to the known hazards of this compound.

Acute Toxicity Testing

-

Acute Oral Toxicity (as per OECD Guideline 423: Acute Toxic Class Method): This method is used to estimate the acute oral toxicity of a substance.[3][4][5][6]

-

Principle: A stepwise procedure is used with a limited number of animals per step. The substance is administered orally to a group of fasted animals at one of the defined dose levels. The outcome of the first group determines the dosing for the subsequent group. Observations for signs of toxicity and mortality are made for at least 14 days.

-

Methodology:

-

Animals: Typically, young adult female rats are used.

-

Dosing: The test substance is administered in a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Endpoint: The test allows for the classification of the substance into one of five toxicity categories based on the observed mortality.

-

-

-

Acute Dermal Toxicity (as per OECD Guideline 402): This test determines the potential adverse effects from a single dermal application.[7][8][9][10]

-

Principle: The substance is applied to a shaved area of the skin of the test animals and held in contact for 24 hours.

-

Methodology:

-

Animals: Rats, rabbits, or guinea pigs can be used.

-

Application: The test substance is applied uniformly over an area of approximately 10% of the body surface. The area is then covered with a porous gauze dressing.

-

Observation: Animals are observed for signs of toxicity and mortality for 14 days.

-

Endpoint: The LD50 is determined if mortality occurs, or a limit test is performed to determine if the LD50 is above a certain dose.

-

-

-

Acute Inhalation Toxicity (as per OECD Guideline 403): This guideline assesses the health hazards of short-term inhalation exposure.[11][12][13][14][15]

-

Principle: Animals are exposed to the test substance as a gas, vapor, or aerosol in a whole-body or nose-only exposure chamber for a defined period (typically 4 hours).

-

Methodology:

-

Animals: Usually rats are the preferred species.

-

Exposure: The concentration of the test substance in the air is controlled and monitored.

-

Observation: Animals are observed for toxic effects and mortality during and after exposure for up to 14 days.

-

Endpoint: The LC50 is determined, which is the concentration of the chemical in the air that kills 50% of the test animals during the observation period.

-

-

Skin and Eye Irritation/Corrosion Testing

-

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (as per OECD Guideline 439): This in vitro method assesses the potential of a substance to cause skin irritation.[16][17][18][19][20]

-

Principle: The test substance is applied topically to a reconstructed human epidermis (RhE) model. Cell viability is measured after exposure to determine the irritant potential.

-

Methodology:

-

Test System: A three-dimensional RhE model is used.

-

Application: The test substance is applied to the surface of the RhE tissue.

-

Exposure and Incubation: Following a defined exposure period, the substance is removed, and the tissue is incubated.

-

Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT assay. A reduction in cell viability below a certain threshold indicates irritation.

-

-

-

In Vitro Skin Corrosion: Reconstructed Human Epidermis Test Method (as per OECD Guideline 431): This test identifies corrosive substances.[21][22][23][24]

-

Principle: Similar to the skin irritation test, this method uses an RhE model. Corrosive substances cause a rapid decrease in cell viability.

-

Methodology: The procedure is similar to OECD 439, but with shorter exposure times to differentiate between corrosive and irritant effects.

-

-

Reconstructed Human Cornea-like Epithelium (RhCE) Test Method for Eye Irritation (as per OECD Guideline 492): This in vitro test is used to identify chemicals that can cause serious eye damage or irritation.[1][2][25][26][27]

-

Principle: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. The potential for eye irritation is predicted by the reduction in tissue viability.

-

Methodology:

-

Test System: A three-dimensional RhCE model is used.

-

Application: The test substance is applied to the corneal surface.

-

Exposure and Viability Measurement: After a specific exposure time, tissue viability is measured using the MTT assay. The level of viability reduction correlates with the severity of eye irritation.

-

-

Skin Sensitization Testing

-

Local Lymph Node Assay (LLNA) (as per OECD Guideline 429): The LLNA is the preferred in vivo method for assessing the skin sensitization potential of a chemical.[28][29][30][31]

-

Principle: The test is based on the principle that sensitizers induce lymphocyte proliferation in the lymph nodes draining the site of application.

-

Methodology:

-

Animals: Mice are typically used.

-

Application: The test substance is applied to the dorsal surface of the ears for three consecutive days.

-

Proliferation Measurement: On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected, and the proliferation of lymphocytes in the draining auricular lymph nodes is measured.

-

Endpoint: A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is indicative of a sensitizing potential.

-

-

Mutagenicity Testing

-

Bacterial Reverse Mutation Test (Ames Test) (as per OECD Guideline 471): This is a widely used in vitro test for identifying substances that can cause gene mutations.[32][33][34]

-

Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes involved in histidine or tryptophan synthesis. A mutagen can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

-

Methodology:

-

Test System: Amino acid-requiring bacterial strains are used.

-

Exposure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix).

-

Scoring: The number of revertant colonies is counted.

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

-

-

Visualizations of Experimental Workflows

Conclusion

This compound presents moderate health hazards, primarily related to skin, eye, and respiratory irritation. While specific quantitative toxicity data is lacking, information from analogous acrylates suggests that prudent handling practices are necessary. Researchers, scientists, and drug development professionals must adhere to stringent safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure. In the absence of specific data, a comprehensive toxicological evaluation following established OECD guidelines is recommended to fully characterize the safety profile of this compound and ensure its safe use in research and development.

References

- 1. iivs.org [iivs.org]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. oecd.org [oecd.org]

- 6. youtube.com [youtube.com]

- 7. scribd.com [scribd.com]

- 8. nucro-technics.com [nucro-technics.com]

- 9. oecd.org [oecd.org]

- 10. oecd.org [oecd.org]

- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 12. oecd.org [oecd.org]

- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 14. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]

- 15. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 16. thepsci.eu [thepsci.eu]

- 17. oecd.org [oecd.org]

- 18. oecd.org [oecd.org]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 20. iivs.org [iivs.org]

- 21. oecd.org [oecd.org]

- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 23. scantox.com [scantox.com]

- 24. x-cellr8.com [x-cellr8.com]

- 25. tecolab-global.com [tecolab-global.com]

- 26. oecd.org [oecd.org]

- 27. oecd.org [oecd.org]

- 28. Local lymph node assay - Wikipedia [en.wikipedia.org]

- 29. Local lymph node assay (LLNA) for detection of sensitization capacity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. epa.gov [epa.gov]

- 31. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 32. creative-bioarray.com [creative-bioarray.com]

- 33. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 34. nucro-technics.com [nucro-technics.com]

Biocompatibility of polymers derived from adamantane

An In-Depth Technical Guide to the Biocompatibility of Polymers Derived from Adamantane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique structural properties of adamantane, a rigid, cage-like hydrocarbon, have positioned it as a valuable building block in polymer chemistry for biomedical applications. Its incorporation into polymer backbones can significantly influence the material's physicochemical properties, including thermal stability, mechanical strength, and lipophilicity.[1] This guide provides a comprehensive overview of the biocompatibility of adamantane-derived polymers, a critical consideration for their use in drug delivery systems, medical devices, and tissue engineering scaffolds.[2][3] Adamantane's inherent biocompatibility and non-toxic nature make it an attractive component for designing advanced biomaterials.[4]

This document summarizes key quantitative data on the cytotoxicity and hemocompatibility of these polymers, details experimental protocols for their evaluation, and explores the signaling pathways involved in the cellular response to these materials.

In Vitro Biocompatibility Assessment

The initial evaluation of a biomaterial's safety profile is conducted through a series of in vitro assays designed to assess its interaction with cells and biological fluids. For adamantane-derived polymers, these tests are crucial to confirm that the incorporation of the adamantane moiety does not induce adverse cellular responses.

Cytotoxicity

Cytotoxicity assays are fundamental in determining the potential for a material to cause cell death. Generally, adamantane-derived polymers have been found to exhibit low cytotoxicity, and in some cases, can reduce the toxicity of the parent polymer.[4]

Table 1: In Vitro Cytotoxicity of Adamantane-Derived Compounds and Polymers

| Compound/Polymer | Cell Line | Assay | Endpoint | Result | Reference |

| [4-(Adamantane-1-carboxamido)-3-oxo-1-thia-4-azaspiro[4.4]nonan-2-yl]acetic acid (4a) | A549 (Human Lung Carcinoma) | MTT | IC50 | 0.15 mM | [5] |

| Adamantane-based dendrons (HYDRAmers) | RAW 264.7, HeLa | Not specified | Cytotoxicity | No significant cytotoxic effects | [4] |

| Adamantane derivatives (7, 10, 21) | A549, T47D, L929, HeLa | MTT | Cell Proliferation | Did not cause statistically significant changes in cell proliferation | [6] |

| Poly(adamantyl methacrylate) (PAMA) | Not specified in abstracts | Not specified | Not specified | Generally considered biocompatible | Inferred from general statements |

| Adamantane-PLGA Copolymers | Not specified in abstracts | Not specified | Not specified | Generally considered biocompatible | Inferred from general statements |

Hemocompatibility

For polymers intended for blood-contacting applications, such as vascular grafts or drug delivery systems, assessing hemocompatibility is critical. The primary concern is the induction of hemolysis, the rupture of red blood cells.

Table 2: Hemocompatibility of Adamantane-Derived Polymers

| Polymer | Assay | Endpoint | Result | Reference |

| Adamantane-containing polymers | Hemolysis Assay | % Hemolysis | Data not available in a quantitative format for specific adamantane polymers. General protocols suggest acceptable limits are typically below 5%.[7] | General Knowledge |

Apoptosis Induction

Apoptosis, or programmed cell death, is a controlled process that can be initiated by external stimuli, including biomaterials. Assays such as Annexin V/Propidium Iodide (PI) staining are used to differentiate between viable, apoptotic, and necrotic cells. Some adamantane derivatives have been shown to induce apoptosis in cancer cell lines, a desirable trait for anti-cancer drug delivery systems.[8] However, for most other biomedical applications, the induction of apoptosis is an undesirable side effect.

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive assessment of a material's biocompatibility, taking into account the complex interactions within a living organism. While specific quantitative in vivo toxicity data for a broad range of adamantane-derived polymers is limited in the public domain, studies on related polymers like poly(methyl methacrylate) (PMMA) have shown no significant changes in biochemical and pathological examinations in animal models.[9] In vivo studies on biomaterials often involve implanting the material and observing the local tissue response, including inflammation and fibrous capsule formation.[10]

Inflammatory Response and Signaling Pathways

The implantation of any foreign material into the body elicits an inflammatory response. The intensity and duration of this response are key indicators of a material's biocompatibility. This response is mediated by a complex network of signaling pathways.

General Inflammatory Response to Biomaterials

Upon implantation, proteins from the surrounding biological fluids adsorb to the material surface. This is followed by the recruitment of immune cells, primarily neutrophils and macrophages. These cells can release a variety of signaling molecules, including cytokines and chemokines, which orchestrate the subsequent inflammatory cascade. Key pro-inflammatory cytokines include interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[11]

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines.[12][13]

References

- 1. A biodegradable adamantane polymer with ketal linkages in its backbone for gene therapy - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Polycationic adamantane-based dendrons of different generations display high cellular uptake without triggering cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, in vitro cytotoxic and apoptotic effects, and molecular docking study of novel adamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro characterization and invivo toxicity study of repaglinide loaded poly (methyl methacrylate) nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vivo Cytokine-Associated Responses to Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quantitative in vivo Cytokine Analysis at Synthetic Biomaterial Implant Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. NF-κB activation enhances STING signaling by altering microtubule-mediated STING trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Living Anionic Polymerization of Adamantan-1-yl Acrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled synthesis of poly(adamantan-1-yl acrylate) (PAdA) via living anionic polymerization. The bulky adamantyl group presents unique opportunities for creating polymers with high glass transition temperatures (Tg) and thermal stability, which are desirable properties in applications such as advanced photoresists and thermally resistant biomaterials. The living nature of this polymerization allows for the synthesis of well-defined polymers with predictable molecular weights, narrow molecular weight distributions, and the potential for creating block copolymers.

Overview of the Polymerization Process